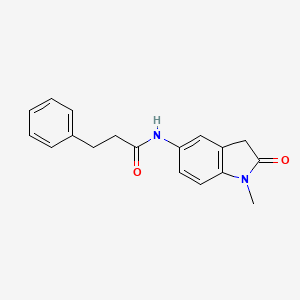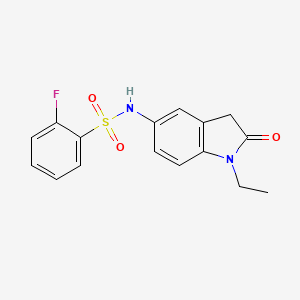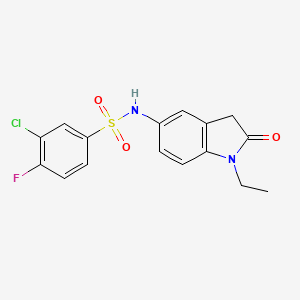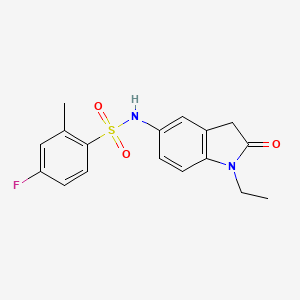
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide, also known as N-methyl-5-phenyl-1H-indole-3-propionamide, is an indole-based compound that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Furthermore, it has been studied as a potential therapeutic agent for the treatment of various diseases and disorders, such as cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide has been studied extensively for its potential applications in a variety of scientific fields. In particular, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. For example, it has been shown to inhibit the proliferation of several cancer cell lines, including those of breast, prostate, and colon cancer. Furthermore, it has been demonstrated to possess anti-inflammatory activity, as well as anti-microbial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The exact mechanism by which N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide exerts its biological activity is not yet fully understood. However, it is believed that this compound may interact with a variety of cellular targets, including enzymes, receptors, and transcription factors, to modulate the expression of genes involved in the regulation of cellular processes, such as cell growth, differentiation, and apoptosis. Furthermore, it has been suggested that this compound may also interact with other molecules, such as hormones and neurotransmitters, to modulate their activity.
Biochemical and Physiological Effects
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide has been shown to possess a range of biochemical and physiological effects. For example, it has been demonstrated to inhibit the proliferation of cancer cells, as well as to modulate the expression of genes involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, it has been shown to possess anti-inflammatory and anti-microbial activity, as well as to modulate the activity of hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is its availability, as it can be synthesized relatively easily in the laboratory. Furthermore, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that it is not soluble in water.
Future Directions
There are several potential future directions for research into N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide. For example, further studies could be conducted to determine the exact mechanism by which this compound exerts its biological activity. Furthermore, additional research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer or anti-inflammatory agent. Additionally, further studies could be performed to investigate its potential interactions with other molecules, such as hormones and neurotransmitters. Finally, research could be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology.
Synthesis Methods
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide can be synthesized via a two-step process, starting with the condensation of 3-phenylpropionic acid and N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-carboxamide. First, the 3-phenylpropionic acid is reacted with N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-carboxamide in the presence of an acid catalyst, such as p-toluenesulfonic acid, to produce N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide. This reaction is typically performed at a temperature of between 80 and 90 °C for a period of 1-2 hours. The second step involves the hydrolysis of the N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-propionamide to produce N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamidehenyl-1H-indole-3-carboxamide and 3-phenylpropionic acid. This reaction is typically performed at a temperature of between 120 and 140 °C for a period of 1-2 hours.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYTQKEMQDOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B6511359.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6511374.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)



![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-phenylpropanamide](/img/structure/B6511409.png)
![2-(4-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511421.png)